
5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.15896025 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triazole-Based Scaffolds for Peptidomimetics
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates serves as a foundation for creating triazole-based scaffolds. These scaffolds are crucial for developing collections of peptidomimetics and biologically active compounds. The research demonstrated a ruthenium-catalyzed cycloaddition protocol for preparing these compounds, showcasing their potential in synthesizing HSP90 inhibitors and triazole-containing dipeptides, which are pivotal in medicinal chemistry (Ferrini et al., 2015).
Exploration of Dimroth Rearrangements
The study of Dimroth rearrangements in 4-substituted 5-amino-1-phenyl-1,2,3-triazoles provides insights into the transformation of these compounds into their acetyl derivatives. This research highlights the chemical behavior of triazoles under specific conditions, contributing to the understanding of triazole chemistry and its implications for synthesizing novel compounds (Sutherland & Tennant, 1971).
Antimicrobial Activity of Triazole Derivatives
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities represent another significant application of triazole compounds. These studies are instrumental in discovering new antimicrobial agents, with some compounds demonstrating promising activity against a range of microorganisms. This research is pivotal for the development of new therapeutic agents to combat microbial resistance (Bektaş et al., 2010).
Novel Heterocyclic Ensembles
The development of methods for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid and their subsequent reactions to create new heterocyclic ensembles emphasizes the versatility of triazole compounds in synthesizing complex molecules. This research contributes to the field of organic synthesis, offering new pathways to synthesize compounds containing a 1,2,3-triazole fragment, a thiazole, and a residue of natural alkaloids (Belskaya et al., 2009).
Antiviral Activity Against Influenza Virus
The discovery of benzamide-based 5-aminopyrazoles and their derivatives showcasing remarkable activity against the avian influenza virus underscores the potential of triazole derivatives in antiviral research. This study opens new avenues for developing antiviral agents, particularly against strains such as H5N1, highlighting the compound's significance in medicinal chemistry (Hebishy et al., 2020).
特性
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-6-8-12(9-7-10)20-14(16)13(18-19-20)15(21)17-11-4-2-3-5-11/h6-9,11H,2-5,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGWJALTJEGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
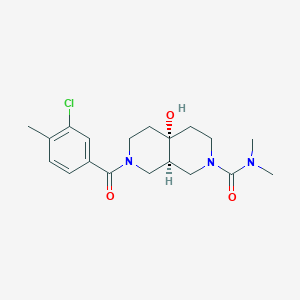
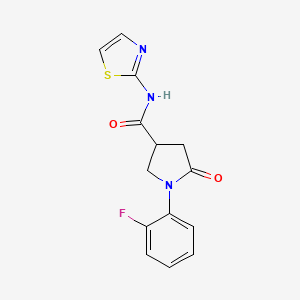
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)
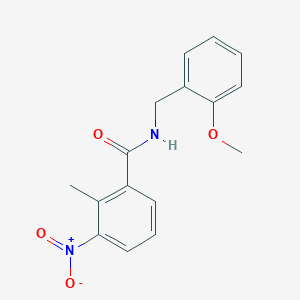
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)
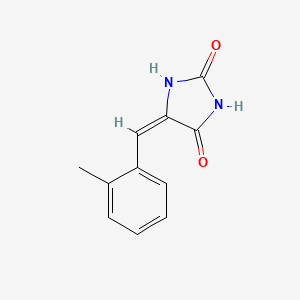
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)
![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)
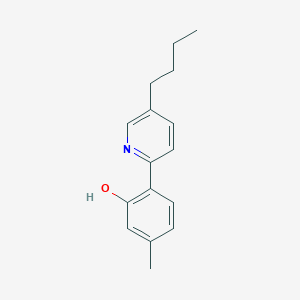
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)
